Product packaging for FR-181074(Cat. No.:CAS No. 184147-65-7)

FR-181074

Cat. No.: B1674009
CAS No.: 184147-65-7
M. Wt: 396.9 g/mol
InChI Key: WWXPHRJCGKFIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR-181074 is a synthetic bioactive compound with a molecular formula of C₂₃H₂₅ClN₂O₂ and a molecular weight of 396.91 g/mol . This compound is characterized by its LogP value of approximately 6.12, indicating hydrophobic properties, and a topological polar surface area (tPSA) of 66.08 Ų . Its IUPAC name is 1-[(2-chlorophenyl)methyl]-3-(2-methylpropanoyl)-2-propyl-1H-indole-6-carboxamide . The provided chemical structure and identifiers, such as the CAS Number 184147-65-7 and the SMILES string "CCCC1=C(C2=C(N1CC3=CC=CC=C3Cl)C=C(C=C2)C(=O)N)C(=O)C(C)C", are essential for compound verification and computational research . The specific biological target, mechanism of action, and research applications of this compound are not detailed in the current literature and require further investigation by researchers. This product is intended for research use only and is not approved for use in humans or as a veterinary drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN2O2 B1674009 FR-181074 CAS No. 184147-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184147-65-7

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-methylpropanoyl)-2-propylindole-6-carboxamide

InChI

InChI=1S/C23H25ClN2O2/c1-4-7-19-21(22(27)14(2)3)17-11-10-15(23(25)28)12-20(17)26(19)13-16-8-5-6-9-18(16)24/h5-6,8-12,14H,4,7,13H2,1-3H3,(H2,25,28)

InChI Key

WWXPHRJCGKFIQK-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(N1CC3=CC=CC=C3Cl)C=C(C=C2)C(=O)N)C(=O)C(C)C

Canonical SMILES

CCCC1=C(C2=C(N1CC3=CC=CC=C3Cl)C=C(C=C2)C(=O)N)C(=O)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-181074;  FR181074;  FR 181074;  UNII-D3C5RV093V.

Origin of Product

United States

Discovery and Early Stage Preclinical Research of Fr 181074

Identification of FR-181074 as a Lead Compound Candidate

The identification of a lead compound like this compound is a key step in pharmaceutical chemistry, bridging basic research and the development of therapeutic agents. solubilityofthings.com A lead compound is a chemical entity demonstrating promising biological activity that serves as a starting point for further optimization in the drug discovery process. solubilityofthings.com This identification involves the interplay of chemistry, biology, and pharmacology to discover molecules with the potential to treat diseases. solubilityofthings.com

The process of identifying lead compounds can involve various methodologies, including screening techniques. slideshare.netsolubilityofthings.com this compound, as a chemical compound with potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties, would have been identified through such initial discovery efforts. ontosight.ai

Screening Methodologies for Initial Biological Activity Assessment

Screening methodologies are fundamental in the initial assessment of a compound's biological activity. High-throughput screening (HTS) is a technique that allows for the rapid evaluation of thousands of compounds to identify those with desired biological activity. slideshare.netnih.gov This significantly enhances the efficiency of the discovery process. solubilityofthings.com

The specific biological activities of this compound, such as its potential interactions with enzymes, receptors, or other biological molecules, would be determined through detailed in vitro and in vivo experiments. ontosight.ai Screening involves several steps, typically starting with a pilot screen using a subset of compounds, followed by a primary screen of the selected collection. evotec.com Compounds identified as primary hits are then re-tested for confirmation before concentration-response profiling. evotec.com Assays are developed to detect on-target activity or binding in high-throughput screens. evotec.com

While specific detailed research findings or data tables regarding the initial screening of this compound are not extensively available in the provided search results, the general process for compounds like this compound involves these screening methodologies to assess their initial biological potential. ontosight.aievotec.com

Optimization Strategies for Enhanced Potency and Selectivity

Following the identification of a lead compound, optimization strategies are employed to improve its properties, including potency and selectivity. nih.govresearchgate.net Lead optimization is an essential step in drug discovery where the chemical structures of lead compounds are modified to enhance their desired characteristics. researchgate.net This process aims to improve properties such as binding affinity, selectivity for the target, physicochemical properties, and pharmacokinetic properties. researchgate.net

The goal of optimization is to develop compounds suitable for preclinical and clinical testing. slideshare.net This involves a team of experts considering a multitude of parameters to move from an initial lead compound through the optimization phase. researchgate.net Strategies can include modifying chemical structures to avoid toxic motifs and optimize binding affinity and specificity. praxismedicines.com

For this compound, optimization efforts would focus on enhancing its potency against its intended biological target(s) and improving its selectivity to minimize off-target effects. researchgate.net While specific details on the optimization strategies applied to this compound are not provided in the search results, the general principles of lead optimization in drug discovery would be applicable. nih.govresearchgate.net This involves a systematic modification and evaluation of the compound's structure to achieve a more favorable pharmacological profile. researchgate.net

Elucidation of Biological Activities and Molecular Mechanisms of Fr 181074

Exploration of Potential Biological Activities

Studies involving indole (B1671886) derivatives, the structural class to which FR-181074 belongs, have investigated a range of potential biological activities. ontosight.ai

Anti-inflammatory Research Perspectives

The anti-inflammatory potential of indole derivatives has been a subject of research. ontosight.ai Inflammation is a complex biological response, and compounds with anti-inflammatory properties can modulate various pathways involved in this process. Research in this area often involves in vitro and in vivo models to assess the ability of a compound to reduce inflammatory markers or symptoms. While general research exists on the anti-inflammatory activity of indole derivatives ontosight.ai, specific detailed findings for this compound in this area would require dedicated studies.

Antimicrobial Research Perspectives

Indole derivatives have also been explored for their potential antimicrobial properties. ontosight.ai The increasing global concern regarding antimicrobial resistance highlights the need for the discovery of new agents to combat bacterial, fungal, and other microbial infections. pasteur.frwho.inthealthdata.org Research in this area aims to identify compounds that can inhibit the growth of or kill microorganisms. pasteur.fr The specific antimicrobial activity of this compound would be determined through targeted research against various microbial strains.

Anticancer Research Perspectives

The potential of indole derivatives in cancer research is another area of investigation. ontosight.ai Anticancer research seeks to identify compounds that can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), or prevent metastasis. herbmedpharmacol.combbwpublisher.com Studies in this field often involve testing compounds against various cancer cell lines and evaluating their effects on cellular processes relevant to cancer progression. herbmedpharmacol.com While indole derivatives have shown promise in anticancer research ontosight.ai, specific detailed findings regarding the anticancer activity of this compound would necessitate dedicated studies.

Identification and Characterization of Molecular Targets

Understanding the molecular targets of a compound like this compound is crucial for elucidating its mechanism of action. ontosight.ai This involves identifying the specific proteins or other biomolecules with which the compound interacts. ontosight.ai

Enzyme Interactions and Modulation

Compounds can exert their biological effects by interacting with enzymes, either inhibiting or activating their activity. benzoinfo.combioivt.com Research into the enzyme interactions of this compound would involve identifying which enzymes it binds to and how it modulates their function. This could involve in vitro enzyme assays to measure the compound's effect on enzyme activity. For example, studies on enzyme modulation are relevant in various biological processes, including those targeted in anti-inflammatory, antimicrobial, and anticancer research.

Receptor Binding and Signaling Cascades

Another key mechanism of action for many compounds is binding to receptors, which can trigger or block downstream signaling cascades. ontosight.ai Receptors are proteins that typically reside on the cell surface or within the cell and bind to specific molecules, leading to a cellular response. Research on the receptor binding of this compound would aim to identify which receptors it interacts with and the subsequent effects on cellular signaling pathways. This could involve binding assays and studies to analyze changes in protein phosphorylation or other signaling events.

Other Relevant Biomolecular Interactions

Understanding the specific biomolecular interactions of a compound like this compound is crucial for elucidating its biological effects. These interactions can involve binding to or modulating the activity of proteins (such as enzymes, receptors, or transporters), nucleic acids, lipids, or carbohydrates within a biological system. Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC) are commonly employed to quantify and characterize these interactions, providing data on binding affinity, kinetics, and thermodynamics nicoyalife.combiologicscorp.comntu.edu.sg. While the potential biological activities of this compound are suggested to depend on such interactions ontosight.ai, detailed research findings specifically describing the biomolecular targets or interaction profiles of this compound were not available in the consulted sources.

Detailed Mechanism of Action (MoA) Studies

Detailed mechanism of action (MoA) studies aim to precisely define the biochemical and molecular events initiated by a compound that lead to its observed biological effects. This involves identifying the primary molecular target(s), the downstream signaling pathways affected, and the resulting cellular and physiological changes icer.orgicer.org. Such studies are fundamental in drug discovery and biological research to understand how a compound exerts its effects and to predict potential off-target activities. Comprehensive MoA studies often involve a combination of in vitro and in vivo experiments utilizing various biochemical, cell biological, and "-omics" techniques. While the potential biological activities of this compound have been noted ontosight.ai, specific detailed studies elucidating its complete mechanism of action were not found in the provided information.

Pathway Elucidation in Cellular Systems

Pathway elucidation in cellular systems focuses on mapping the specific intracellular signaling cascades and biological networks that are modulated by a compound. This can involve investigating how the compound affects key nodes in pathways related to cellular growth, proliferation, differentiation, apoptosis, metabolism, or immune responses nih.govdovepress.comnih.govuio.no. Techniques such as Western blotting, reporter assays, gene expression profiling, and phosphoproteomics are often used to identify activated or inhibited components within these pathways. Understanding the specific cellular pathways influenced by this compound would provide critical insights into how it mediates its potential anti-inflammatory, antimicrobial, or anticancer effects ontosight.ai. However, specific details regarding the cellular pathways affected by this compound were not available in the consulted sources.

Molecular Basis of Biological Response

The molecular basis of a biological response describes the precise molecular events that underpin the observed biological outcome of a compound's activity. This delves into how the initial interaction with a molecular target translates into a cascade of molecular changes that ultimately manifest as a cellular or physiological effect researchgate.netnih.govmpg.denih.gov. This can involve conformational changes in proteins, alterations in gene expression, modulation of enzyme activity, or changes in protein-protein interactions wikipedia.orgnih.gov. Research in this area often utilizes structural biology techniques, advanced microscopy, and molecular genetics to dissect these intricate processes. While the potential biological activities of this compound are linked to its interaction with biological molecules ontosight.ai, specific information detailing the molecular basis of its biological response was not found in the provided context.

Integrated Omics Approaches for Mechanistic Insights

Integrated omics approaches combine data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of the biological system's response to a compound frontiersin.orgnumberanalytics.comosti.govmdpi.comresearchgate.net. By integrating these diverse datasets, researchers can identify complex interactions and regulatory mechanisms that may not be apparent from a single omics layer frontiersin.orgnumberanalytics.commdpi.comresearchgate.net. This approach can reveal global changes in gene expression, protein abundance, and metabolic profiles in response to treatment, providing comprehensive mechanistic insights osti.govresearchgate.net. Integrated omics is a powerful tool for elucidating the complex mechanisms of action of compounds numberanalytics.com. However, studies employing integrated omics approaches specifically for investigating the mechanistic insights of this compound were not detailed in the consulted sources.

Structure Activity Relationship Sar Studies of Fr 181074 and Its Analogs

Methodologies for SAR Elucidation

Elucidating the SAR of a compound series involves characterizing the chemicals and employing chemometric approaches to identify patterns and establish relationships between structure and activity nih.gov. These methodologies can be broadly classified into experimental and computational methods oncodesign-services.com.

Rational Design of Analogs for Systematic Structural Modification

Rational design is a key approach in SAR studies, involving the systematic modification of a lead compound's structure to generate analogs oncodesign-services.com. This process is guided by an understanding of the parent compound's interaction with its biological target or by observed activity profiles oncodesign-services.com. Medicinal chemists synthesize these modified compounds to explore the impact of specific structural changes on biological activity wikipedia.org. The aim is to improve desired properties like potency and selectivity while minimizing unwanted effects oncodesign-services.comresearchgate.net. This systematic modification can involve altering functional groups, changing the length or branching of alkyl chains, or introducing isosteric replacements researchgate.netslideshare.net.

Advanced Computational and Artificial Intelligence (AI)/Machine Learning (ML) Approaches in SAR

Advanced computational methods, including AI and ML techniques, are increasingly integrated into SAR studies to complement experimental approaches and accelerate the drug discovery process oncodesign-services.comresearchgate.netazolifesciences.com. These methods utilize computational software to model molecular structures and predict their interactions with biological targets oncodesign-services.com.

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that builds mathematical models to relate a compound's biological activity to its physicochemical properties or structural descriptors wikipedia.orgslideshare.net. Parameters such as lipophilicity (log P), electronic effects (Hammett constants), and steric effects (Taft steric constants) are used in these models slideshare.net. Techniques like Hansch analysis and Free-Wilson analysis are traditional QSAR methods used to predict activity based on these relationships slideshare.net.

More recently, AI and ML models, such as artificial neural networks (ANN), are employed to analyze complex SAR data, improve classification accuracy, and predict the activity of new compounds based on their structures oncodesign-services.comresearchgate.net. These models are trained on experimental SAR data and can help identify promising lead compounds and guide structural optimization oncodesign-services.com. Computational approaches can also be used for tasks like conformational analysis, predicting solubility, and comparing activity landscapes of different compound datasets researchgate.netmdpi.com. While computational methods offer powerful tools for analyzing and predicting SAR, their results are models and require careful interpretation in conjunction with experimental data azolifesciences.com.

Synthetic Methodologies for Fr 181074 and Derivative Synthesis

Development of Total Synthesis Strategies for FR-181074

The development of a total synthesis strategy for a complex molecule like this compound would typically involve planning a sequence of chemical reactions to construct the target molecule from simpler, commercially available precursors. This often requires retrosynthetic analysis to break down the target molecule into smaller, synthesizable fragments. nobelprize.org Strategies can be linear, convergent, or divergent, with convergent synthesis often preferred for efficiency in assembling complex structures. wikipedia.org Given the indole (B1671886) core and the substituents, a total synthesis would likely involve the formation of the indole ring system and the introduction of the specific groups at the designated positions through a series of functionalization and coupling reactions. However, the specific sequence of reactions and key intermediates for this compound's total synthesis are not detailed in the available search results.

Novel Synthetic Approaches for Analog Generation

Generating analogs of a chemical compound like this compound typically involves modifying the existing synthetic route or developing new routes to introduce variations in the substituents or the core structure. Novel synthetic approaches often aim to improve efficiency, yield, selectivity, or sustainability. While general strategies for analog synthesis exist, specific novel approaches for generating this compound analogs are not described in the provided information.

Sustainable Organic Synthesis Methodologies

Sustainable organic synthesis methodologies focus on minimizing the environmental impact of chemical synthesis. This includes using renewable resources, reducing waste generation, employing energy-efficient processes, and utilizing less toxic reagents and solvents. googleapis.comgoogle.com Techniques such as catalysis, reactions in alternative solvents (e.g., water), and flow chemistry are often employed in sustainable synthesis. googleapis.comgoogle.comgoogle.com While the principles of sustainable synthesis could be applied to the preparation of this compound or its analogs, specific applications in this context were not found in the search results.

Catalytic Approaches in this compound Synthesis

Catalytic approaches play a crucial role in modern organic synthesis by enabling reactions to proceed more efficiently, selectively, and under milder conditions. Various types of catalysts, including transition metal catalysts, organocatalysts, and biocatalysts, are used in the synthesis of complex molecules. nims.go.jpgoogle.comjmonline.org These catalysts can facilitate a wide range of transformations, such as coupling reactions, functionalizations, and asymmetric synthesis. nims.go.jpjmonline.org While catalytic methods are likely relevant to the synthesis of a molecule like this compound or its derivatives, specific catalytic systems or reactions used for this purpose are not detailed in the available search results.

Preclinical Efficacy Investigations of Fr 181074

In Vitro Efficacy Assessments

In vitro assays are fundamental to the early assessment of a compound's biological activity. These studies are conducted in a controlled laboratory environment using cells, tissues, or biochemical components to determine how a compound interacts with specific biological targets and elicits a response. nih.govisrctn.com

Cell-Based Assays for Target Engagement and Phenotypic Response

Cell-based assays are utilized to evaluate a compound's effects on living cells, providing insights into target engagement and resulting phenotypic changes. These assays can measure various cellular processes, including cell viability, proliferation, differentiation, migration, and the modulation of specific signaling pathways. nih.govisrctn.comnih.gov Specific data regarding FR-181074 in such assays were not available.

Biochemical Assays for Specific Modulatory Effects

Biochemical assays focus on the interaction of a compound with specific biomolecules, such as enzymes or receptors, to determine its modulatory effects. These assays can quantify the compound's binding affinity, enzyme inhibition or activation, and other biochemical interactions. nih.govnih.gov Detailed findings from biochemical assays for this compound were not retrieved.

In Vivo Efficacy Studies in Relevant Biological Models

In vivo studies involve testing the compound in living organisms, typically animal models, to assess its efficacy within a complex biological system. These studies are crucial for evaluating therapeutic outcomes in a more physiologically relevant setting. alimentiv.comresearchgate.net Specific in vivo efficacy data for this compound were not found.

Selection and Validation of Preclinical Disease Models

The selection and validation of appropriate preclinical disease models are critical for accurately evaluating the potential therapeutic efficacy of a compound. These models should ideally recapitulate key aspects of the human disease being studied. researchgate.netmdpi.com Information on the specific disease models used for this compound was not available.

Evaluation of Therapeutic Outcomes in Model Systems

Evaluation of therapeutic outcomes in preclinical models involves measuring the compound's ability to ameliorate disease symptoms, halt or slow disease progression, or achieve other relevant therapeutic endpoints. nih.govresearchgate.netmerckmanuals.comallucent.com No specific data on the therapeutic outcomes of this compound in such models were identified.

Pharmacodynamic Profiling of this compound

Pharmacodynamics (PD) describes the effects of a drug on the body and the mechanisms by which these effects occur. researchgate.netallucent.com Pharmacodynamic profiling in preclinical studies helps to understand the relationship between drug exposure and biological response, including the magnitude and duration of the effect. nih.govnih.govnih.gov Detailed pharmacodynamic data specifically for this compound were not found in the search results.

Fr 181074 As a Chemical Biology Tool

Utility in Elucidating Fundamental Biological Processes

Understanding the molecular mechanisms underlying biological functions is key to comprehending basic biological processes and how their dysfunction leads to disease. ircbc.ac.cn Chemical biology approaches, including the use of small molecules, contribute significantly to this understanding. mpg.deimb.am By modulating the function of specific biomolecules, researchers can gain insights into their roles in complex biological pathways. thermofisher.kr For instance, chemical tools can be used to study protein lifetime regulation, DNA damage response, and the functions of noncoding RNAs, all of which are fundamental biological processes. mpg.deatlas.jpnih.gov While direct information on FR-181074's specific utility in elucidating fundamental biological processes is not detailed in the search results, the compound's potential biological activities suggest it could be applied in studies similar to those mentioned for other small molecules and chemical probes. ontosight.ai

Development of this compound-based Chemical Probes

The development of high-quality chemical probes is a significant undertaking in chemical biology. promega.com These probes must possess high affinity and selectivity for their intended target, demonstrate good cellular potency, and have a known mechanism of action. promega.comthermofisher.kr The process involves the design, synthesis, and rigorous characterization of small molecules. promega.com

Future Directions and Emerging Research Opportunities for Fr 181074

Identification of Novel Biological Activities and Translational Applications

Future research will focus on uncovering new biological activities of FR-181074 beyond its currently known effects. This involves screening the compound against a wider range of biological targets and disease models. The identification of novel activities could lead to new translational applications in various therapeutic areas. A systematic approach to this exploration is crucial for unlocking the full potential of this molecule.

Key research objectives in this area include:

High-throughput screening against diverse enzyme families and receptor panels.

Phenotypic screening in various cell-based models of diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.

In vivo studies in animal models to validate novel biological activities and assess therapeutic efficacy.

These investigations could reveal unexpected mechanisms of action and pave the way for repositioning this compound for new clinical indications.

Advanced Synthetic Strategies for Complex Derivative Libraries

To explore the structure-activity relationship (SAR) of this compound in greater detail, the development of advanced synthetic strategies is paramount. The creation of complex derivative libraries will enable a systematic investigation of how modifications to the core scaffold affect its biological activity.

Future synthetic efforts may include:

Combinatorial Chemistry: Generating large libraries of related compounds by systematically varying different parts of the this compound molecule.

Diversity-Oriented Synthesis: Creating structurally diverse and complex molecules from a common starting material to explore a wider chemical space.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds based on the this compound scaffold.

The data generated from these libraries will be instrumental in designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Synthetic StrategyDescriptionPotential Outcome
Combinatorial ChemistryRapid synthesis of a large number of compounds with systematic structural variations.Identification of key structural motifs for biological activity.
Diversity-Oriented SynthesisCreation of a wide range of structurally different molecules to explore new biological targets.Discovery of novel bioactivities unrelated to the parent compound.
Fragment-Based Drug DiscoveryBuilding lead compounds from small, weakly binding fragments.Development of highly potent and selective inhibitors.

Integration of Systems Biology and Multi-Omics Data for Comprehensive Understanding

A holistic understanding of this compound's effects on biological systems can be achieved through the integration of systems biology and multi-omics data. nih.govfrontiersin.orgnih.govresearchgate.netsemanticscholar.org This approach allows for the simultaneous analysis of changes in genes, proteins, and metabolites following treatment with the compound.

Key multi-omics approaches include:

Genomics: Identifying genetic factors that may influence sensitivity or resistance to this compound.

Transcriptomics: Studying how this compound alters gene expression profiles.

Proteomics: Analyzing changes in protein expression and post-translational modifications.

Metabolomics: Investigating the impact of this compound on cellular metabolism. nih.govnih.govresearchgate.net

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action and identify potential biomarkers for its activity. nih.govnih.govresearchgate.net

Omics TechnologyBiological Molecules AnalyzedPotential Insights
GenomicsDNAIdentification of genetic markers for drug response.
TranscriptomicsRNAUnderstanding of gene regulatory networks affected by the compound.
ProteomicsProteinsElucidation of signaling pathways modulated by the compound.
MetabolomicsMetabolitesAssessment of the compound's impact on cellular metabolic pathways.

Exploration of this compound in Combination Research Approaches

Investigating this compound in combination with other therapeutic agents is a promising strategy to enhance efficacy and overcome potential resistance mechanisms. Combination therapy is a cornerstone of treatment for many complex diseases, and exploring synergistic interactions with this compound could lead to improved therapeutic outcomes. nih.govmedpath.com

Future research in this area will involve:

Screening for synergistic or additive effects when this compound is combined with known drugs for various diseases.

Investigating the molecular basis of any observed synergistic interactions to understand the underlying mechanisms.

Evaluating the efficacy of promising combinations in preclinical disease models.

These studies could identify novel combination therapies that are more effective than single-agent treatments.

Development of Next-Generation Chemical Probes Based on this compound Scaffold

The development of next-generation chemical probes based on the this compound scaffold is crucial for advancing our understanding of its biological targets and mechanism of action. nih.govnih.govnih.govnih.gov These probes can be designed to incorporate various functionalities, such as fluorescent tags, biotin labels, or photoreactive groups.

Applications of these chemical probes include:

Target Identification and Validation: Using affinity-based probes to isolate and identify the direct binding partners of this compound within the cell.

Cellular Imaging: Visualizing the subcellular localization of the compound and its targets using fluorescently labeled probes.

Mechanism of Action Studies: Employing probes to study the dynamics of target engagement and downstream signaling events in real-time.

The insights gained from these next-generation chemical probes will be invaluable for the continued development and optimization of this compound as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. How to formulate a focused and methodologically sound research question for studying FR-181074?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific goals . Avoid broad questions; instead, narrow the scope using variables (e.g., "How does this compound modulate [specific biochemical pathway] under [controlled conditions]?"). Incorporate hypothesis testing and literature gaps identified via systematic reviews .

Q. What experimental design principles are critical for reproducibility in this compound studies?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to isolate this compound's effects .
  • Blinding : Minimize bias in data collection and analysis .
  • Replication : Report sample sizes, statistical power, and repeat experiments across independent trials .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal) for detailed methodology, including compound purity verification and instrument calibration .

Q. What are best practices for collecting primary data on this compound’s mechanisms?

  • Methodological Answer :

Method Application Considerations
In vitro assays Dose-response curves, enzyme inhibition assaysValidate with triplicate measurements .
Spectroscopy Structural characterization (e.g., NMR, HPLC)Cross-reference with known standards .
Surveys Elicit expert hypotheses (e.g., medicinal chemists)Use Likert scales for qualitative analysis .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Apply principal contradiction analysis to identify dominant factors (e.g., assay conditions, compound stability) influencing discrepancies . Use meta-analysis to compare datasets, adjusting for variables like solvent polarity or temperature . For iterative refinement, employ Bayesian statistics to weigh evidence from conflicting results .

Q. What strategies integrate multi-modal data (e.g., genomic, proteomic) to model this compound’s polypharmacology?

  • Methodological Answer :

  • Triangulation : Combine quantitative (e.g., IC50 values) and qualitative (e.g., molecular docking simulations) data to validate mechanisms .
  • Machine Learning : Train models on high-dimensional datasets to predict off-target interactions .
  • Pathway Enrichment Analysis : Use tools like DAVID or STRING to map this compound’s effects onto biological networks .

Q. How to design longitudinal studies assessing this compound’s toxicity without ethical compromise?

  • Methodological Answer :

  • Ethical Frameworks : Adhere to institutional review board (IRB) protocols for in vivo studies, prioritizing 3R principles (Replacement, Reduction, Refinement) .
  • Endpoint Selection : Use surrogate markers (e.g., biomarker panels) to minimize animal sacrifice .
  • Data Transparency : Share raw datasets via repositories like Zenodo to enable independent validation .

Data Contradiction Analysis Framework

Step Action Evidence Source
1. Identify DiscrepancyCompare this compound’s IC50 values across papers
2. Contextualize VariablesCatalog differences in assay conditions (pH, temp)
3. Statistical TestingApply ANOVA or chi-square to assess significance
4. Mechanistic HypothesisPropose kinetic/metabolic explanations
5. Iterative ValidationRedesign experiments to isolate causal factors

Key Resources for this compound Research

  • Data Repositories : Figshare, ChEMBL for bioactivity data .
  • Analytical Tools : MestReNova (NMR), PyMol (structural visualization).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.